2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
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Overview
Description
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a synthetic organic compound characterized by the presence of a brominated aniline group, a thiophene ring, and a dimethylsulfamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps:
Bromination of Aniline: The starting material, aniline, is brominated using bromine or a bromine source in the presence of a catalyst to yield 4-bromoaniline.
Formation of Thiophene Derivative: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Carbamoylation: The 4-bromoaniline is then reacted with a thiophene derivative to form the intermediate 2-[(4-bromoanilino)carbonyl]-3-thienyl compound.
Sulfamation: Finally, the intermediate is treated with dimethylsulfamoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The bromine atom and thiophene ring can enhance binding affinity and specificity.
Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, contribute to its functionality in materials applications.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a chlorine atom instead of bromine.
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a fluorine atom instead of bromine.
2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a methoxy group instead of bromine.
Uniqueness
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and electronic properties. This makes it particularly valuable in applications where specific interactions or properties are desired.
Properties
IUPAC Name |
[2-[(4-bromophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDMROADGOLEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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